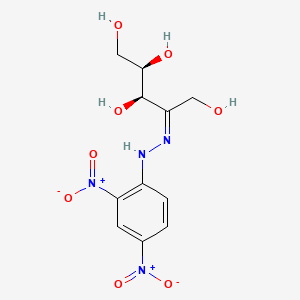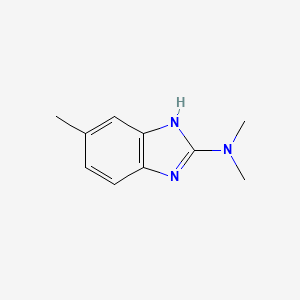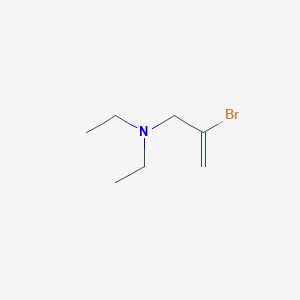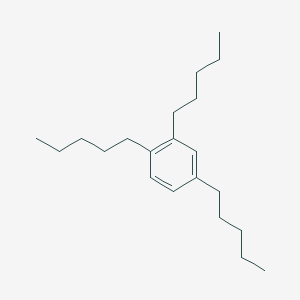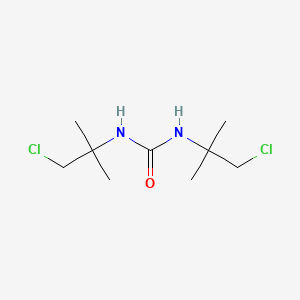
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is a chemical compound with the molecular formula C9H18Cl2N2O It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea typically involves the reaction of 1-chloro-2-methylpropan-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted urea derivatives.
Hydrolysis: Production of amine and urea derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)guanidine
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)thiourea
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)carbamate
Uniqueness
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
13991-71-4 |
|---|---|
Formule moléculaire |
C9H18Cl2N2O |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
1,3-bis(1-chloro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H18Cl2N2O/c1-8(2,5-10)12-7(14)13-9(3,4)6-11/h5-6H2,1-4H3,(H2,12,13,14) |
Clé InChI |
XMGKJNXPMLOQAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)NC(=O)NC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


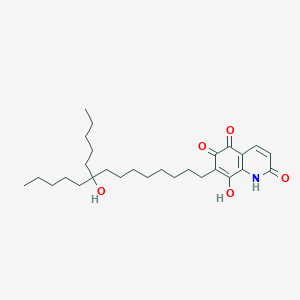
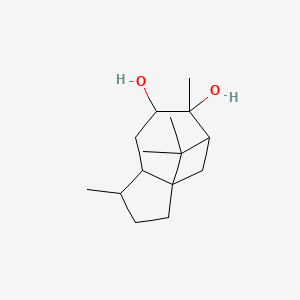
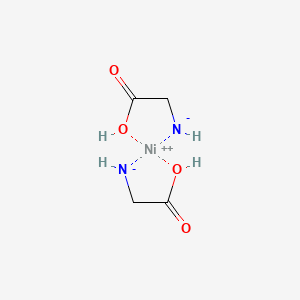
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
